Ethyl(2-methylpropyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

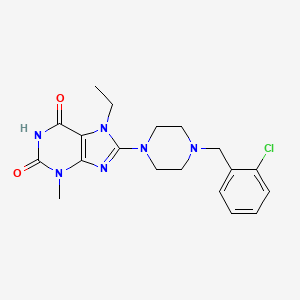

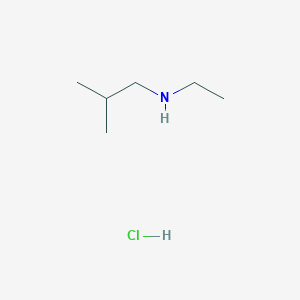

Ethyl(2-methylpropyl)amine hydrochloride is a pharmaceutical intermediate . It is a white crystalline powder with versatile applications in the synthesis of organic compounds . It serves as an essential building block in the production of amides and esters, contributing to the development of drugs for debilitating conditions like Alzheimer’s and Parkinson’s disease .

Molecular Structure Analysis

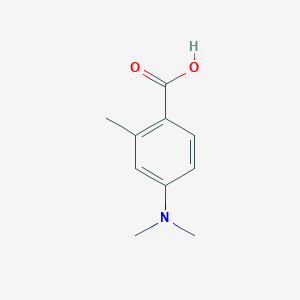

The molecular formula of Ethyl(2-methylpropyl)amine hydrochloride is C6H16ClN . The InChI code is 1S/C6H15N.ClH/c1-4-7-5-6 (2)3;/h6-7H,4-5H2,1-3H3;1H .Chemical Reactions Analysis

Amines, such as Ethyl(2-methylpropyl)amine, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides in a nucleophilic addition-elimination reaction . This involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine, followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion .Physical And Chemical Properties Analysis

Ethyl(2-methylpropyl)amine hydrochloride is a solid at room temperature . It has a molecular weight of 137.65 . The compound should be stored at room temperature, in a dry and cool place .Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

Synthesis and Aqueous Solution Properties of Tertiary Amine Methacrylate Polymers

This study by Bütün, Armes, and Billingham (2001) explores the group transfer polymerization of four tertiary amine methacrylates, demonstrating the solubility behavior of these polymers in different conditions. Such polymers have potential applications in drug delivery systems due to their responsive behavior to changes in pH and temperature Bütün, Armes, & Billingham, 2001.

Environmental Science and CO2 Capture

CO2 Absorption in Solvent-Free Alkanolamines

Barzagli, Mani, and Peruzzini (2016) conducted a comparative study of CO2 absorption in solvent-free alkanolamines versus aqueous monoethanolamine (MEA), highlighting the efficiency of solvent-free amines in capturing CO2. This research suggests potential improvements for industrial CO2 capture processes Barzagli, Mani, & Peruzzini, 2016.

Material Science and Hydrogel Applications

Chitosan Hydrogels Cross-Linked with Tris(2-(2-formylphenoxy)ethyl)amine

Karimi et al. (2018) investigated the use of tris(2-(2-formylphenoxy)ethyl)amine as a cross-linker for chitosan hydrogels, which showed pH and temperature-responsive swelling behavior. Such hydrogels have potential applications in drug delivery and tissue engineering Karimi et al., 2018.

Advanced Synthesis Techniques

Optimization of Synthesis Technology of N-methyl-2-(2-pyridyl)ethylamine Hydrochloride

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s likely that the compound interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

Given its potential role as a building block in the production of amides and esters , it may influence a variety of biochemical pathways, particularly those involving protein synthesis and metabolism .

Pharmacokinetics

Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given its potential role as a building block in the production of amides and esters , it may have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of Ethyl(2-methylpropyl)amine hydrochloride can be influenced by a variety of environmental factors. These may include temperature, pH, and the presence of other compounds or cofactors .

Propiedades

IUPAC Name |

N-ethyl-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7-5-6(2)3;/h6-7H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUWRGSSKYHVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(2-methylpropyl)amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/no-structure.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)

![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)

![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)

![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)